Cas no 339019-10-2 (2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate)

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate is a specialized organic compound featuring a naphthyl ester group linked to a chlorinated and methylsulfonyl-substituted aniline moiety. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry applications, particularly as an intermediate in the development of pharmaceuticals or agrochemicals. The presence of the chloro and methylsulfonyl groups enhances its electrophilic character, facilitating selective reactions in complex syntheses. Its stability under various conditions and compatibility with diverse reaction environments further contribute to its utility in research and industrial processes. The compound's well-defined molecular architecture allows for precise modifications, supporting advancements in targeted chemical synthesis.
2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate structure
339019-10-2 structure
商品名:2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate
CAS番号:339019-10-2
MF:
メガワット:
CID:4648542

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate 化学的及び物理的性質

名前と識別子

    • 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00920096-1g
Naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate
339019-10-2 90%
1g
¥4193.0 2023-04-07
TRC
N160090-25mg
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate
339019-10-2
25mg
$ 230.00 2022-06-03
TRC
N160090-50mg
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate
339019-10-2
50mg
$ 380.00 2022-06-03
A2B Chem LLC
AI74077-10mg
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate
339019-10-2 >90%
10mg
$240.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614884-10mg
Naphthalen-2-yl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate
339019-10-2 98%
10mg
¥862.00 2024-05-18
A2B Chem LLC
AI74077-500mg
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate
339019-10-2 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI74077-1g
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate
339019-10-2 >90%
1g
$1295.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614884-5mg
Naphthalen-2-yl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate
339019-10-2 98%
5mg
¥573.00 2024-05-18
A2B Chem LLC
AI74077-1mg
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate
339019-10-2 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI74077-5mg
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate
339019-10-2 >90%
5mg
$214.00 2024-04-20

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate 関連文献

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetateに関する追加情報

2-Naphthyl 2-4-Chloro(methylsulfonyl)anilinoacetate: A Comprehensive Overview

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate (CAS No. 339019-10-2) is a complex organic compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, material science, and biological studies. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate.

Chemical Structure and Properties

The molecular formula of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate is C19H18ClNO4S, with a molecular weight of approximately 383.86 g/mol. The compound features a naphthalene ring system conjugated with a substituted anilinoacetate moiety. The presence of the chloro and methylsulfonyl groups imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological interactions.

The physical properties of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is generally insoluble in water, which can be advantageous in certain applications where controlled solubility is required. The compound is stable under standard laboratory conditions but should be stored away from strong acids and bases to prevent degradation.

Synthesis Methods

The synthesis of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route begins with the preparation of the naphthyl acetate derivative, followed by the introduction of the anilino group through a nucleophilic substitution reaction. The chloro and methylsulfonyl groups are then introduced through selective functionalization steps.

A recent study published in the Journal of Organic Chemistry detailed an optimized synthetic pathway that significantly improved the yield and reduced the number of purification steps required. This method involves the use of mild reaction conditions and environmentally friendly catalysts, making it a more sustainable approach to synthesizing this compound.

Biological Activities and Applications

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate has shown promising biological activities in various assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

In cancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells while sparing normal cells. A study published in Cancer Research reported that 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate selectively targets cancer stem cells, which are often resistant to conventional chemotherapy. This finding opens up new avenues for developing more effective cancer treatments.

In neurobiology, preliminary studies have indicated that this compound may have neuroprotective properties by reducing oxidative stress and preventing neuronal cell death. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Recent Research Advancements

The field of chemical biology has seen significant advancements in understanding the mechanisms by which compounds like 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate exert their biological effects. Recent research has focused on elucidating the molecular targets and signaling pathways involved in these activities.

A study published in Nature Communications identified a specific protein kinase as a key target for this compound's anti-inflammatory effects. By inhibiting this kinase, the compound was able to downregulate inflammatory signaling pathways in both cell culture models and animal studies. This discovery has important implications for developing new therapeutic strategies for inflammatory disorders.

In another notable study, researchers at Harvard University explored the use of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate as a probe for studying protein-protein interactions in living cells. The compound was found to selectively bind to a specific protein domain, providing valuable insights into the structural basis of these interactions.

Conclusion

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate, with its unique chemical structure and diverse biological activities, represents a promising candidate for further research and development in various fields. From its potential applications in drug discovery to its use as a tool for understanding fundamental biological processes, this compound continues to attract significant interest from scientists worldwide.

Ongoing research efforts aim to optimize its properties for specific therapeutic applications while exploring new synthetic methods to improve its accessibility. As our understanding of this compound deepens, it is likely that new opportunities will emerge for translating these findings into practical benefits for human health.

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